molecular formula C11H12Cl2N2O B3190783 1-(3,4-Dichlorobenzoyl)piperazine CAS No. 477204-98-1

1-(3,4-Dichlorobenzoyl)piperazine

Cat. No. B3190783
CAS RN: 477204-98-1
M. Wt: 259.13 g/mol
InChI Key: UBCYVQSOJGFKKO-UHFFFAOYSA-N
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Description

“1-(3,4-Dichlorobenzoyl)piperazine” is a chemical compound with the molecular formula C11H12Cl2N2O and a molecular weight of 259.13 . It is typically found in a powder form .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperazine ring substituted with a 3,4-dichlorobenzoyl group .


Physical And Chemical Properties Analysis

“this compound” is a solid substance that is stored at room temperature . The predicted melting point is 141.71°C, and the predicted boiling point is approximately 427.2°C at 760 mmHg . The predicted density is approximately 1.3 g/cm3, and the predicted refractive index is n20D 1.58 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, involves alkylation, acidulation, reduction of nitro group, diazotization, substitution, and hydrolysis processes, with a total yield of 48.2%. This provides insights into potential synthesis methods for 1-(3,4-Dichlorobenzoyl)piperazine (Quan, 2006).
  • Molecular Structures and Interactions : Research on 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, which are structurally similar to this compound, reveals that these compounds adopt similar molecular conformations but exhibit different intermolecular interactions based on the substituents used (Mahesha et al., 2019).

Biological and Pharmaceutical Applications

  • Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors : Some analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine, a compound related to this compound, have shown to be potent non-nucleoside inhibitors of HIV-1 reverse transcriptase (Romero et al., 1994).
  • Potential Antidepressant and Antianxiety Activities : Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, similar to this compound, have been synthesized and shown potential antidepressant and antianxiety activities (Kumar et al., 2017).

Chemical Modifications and Pharmacological Properties

  • Modification for Enhanced Properties : Piperazine derivatives, including compounds similar to this compound, have been modified to reduce lipophilicity for potential therapeutic or diagnostic applications in oncology, highlighting the versatility of these compounds (Abate et al., 2011).

Safety and Hazards

“1-(3,4-Dichlorobenzoyl)piperazine” is classified as a dangerous substance. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of water .

properties

IUPAC Name

(3,4-dichlorophenyl)-piperazin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O/c12-9-2-1-8(7-10(9)13)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCYVQSOJGFKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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